molecular formula C17H20O3S B14602773 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene CAS No. 61166-77-6

4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene

Katalognummer: B14602773
CAS-Nummer: 61166-77-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: BAAQNTUZGAJWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound with a complex structure that includes a methoxyphenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 4-methoxyphenol, which undergoes a series of reactions including methylation, sulfonylation, and coupling reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

61166-77-6

Molekularformel

C17H20O3S

Molekulargewicht

304.4 g/mol

IUPAC-Name

4-(4-methoxyphenoxy)-1-methyl-2-propylsulfinylbenzene

InChI

InChI=1S/C17H20O3S/c1-4-11-21(18)17-12-16(6-5-13(17)2)20-15-9-7-14(19-3)8-10-15/h5-10,12H,4,11H2,1-3H3

InChI-Schlüssel

BAAQNTUZGAJWJH-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.